molecular formula C11H11F7N2O2 B2933208 Ethyl 3-[3,5-bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate CAS No. 2054953-37-4

Ethyl 3-[3,5-bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate

Cat. No. B2933208
CAS RN: 2054953-37-4
M. Wt: 336.21
InChI Key: LQQPGCQOSUYBRI-UHFFFAOYSA-N
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Description

Ethyl 3-[3,5-bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The pyrazole ring in this compound is substituted with two difluoromethyl groups at the 3 and 5 positions . The compound also contains a trifluorobutanoate ester group .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through reactions involving the corresponding pyrazole and ester precursors . The synthesis could potentially involve the reaction of a 3,5-bis(difluoromethyl)pyrazole with an ethyl 4,4,4-trifluorobutanoate under suitable conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a trifluorobutanoate ester group . The presence of multiple fluorine atoms could potentially result in a highly polar molecule with significant dipole-dipole interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the ester group. The pyrazole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions . The ester group can undergo reactions such as hydrolysis, reduction, and transesterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple fluorine atoms could contribute to the compound’s polarity, potentially affecting its solubility in different solvents . The exact properties would need to be determined experimentally.

Future Directions

The study of pyrazole derivatives is a vibrant field of research due to their wide range of biological activities . Future research could explore the potential biological activities of this compound, as well as optimize its synthesis for potential industrial applications .

properties

IUPAC Name

ethyl 3-[3,5-bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F7N2O2/c1-2-22-8(21)4-7(11(16,17)18)20-6(10(14)15)3-5(19-20)9(12)13/h3,7,9-10H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQPGCQOSUYBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)N1C(=CC(=N1)C(F)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F7N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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